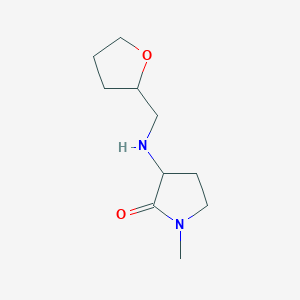

1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

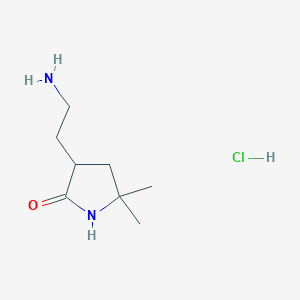

The synthesis of compounds similar to “1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one” often involves the use of pyrrolidine, a five-membered ring with nitrogen as one of the atoms . The synthesis can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a tetrahydrofuran-2-yl group and a methylamino group.Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

1-Methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one serves as a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. For instance, it is involved in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial intermediate for premafloxacin, an antibiotic targeting veterinary pathogens. This process highlights a practical, efficient, and stereoselective approach, utilizing asymmetric Michael addition and stereoselective alkylation as key steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Heterocycle Formation

The compound is instrumental in the formation of tetrahydrofurans and pyrrolidines, two significant heterocycles in bioactive molecules. A palladium-catalyzed oxy- and aminoalkynylation using aliphatic bromoalkynes has been developed to proceed with high diastereoselectivity and functional group tolerance. This method offers a one-pot strategy to access alkyl-substituted tetrahydrofurans and pyrrolidines, providing insights into the reaction mechanism and expanding the toolkit for synthesizing complex organic structures (Nicolai, Sedigh-Zadeh, & Waser, 2013).

Catalytic Hydrogenation and Mechanistic Insights

The compound also plays a role in the catalytic hydrogenation of dihydro-oxazines, leading to the production of tetrahydro-2-furanamines. This reaction offers a dynamic mix of products that can be transformed into 1,4-amino alcohols or dihydrofurans under varying conditions. The detailed mechanistic scheme proposed for the hydrogenation reaction sheds light on the complex interactions and transformations occurring within this chemical process, contributing to the broader understanding of catalytic hydrogenation in organic chemistry (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are known to interact with target proteins in a way that depends on the spatial orientation of substituents and the different stereoisomers .

Biochemical Pathways

Compounds with a pyrrolidine scaffold are known to interact with various biological targets and pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine scaffold are known to have various biological effects depending on their specific structure and target .

Action Environment

The stability and efficacy of compounds with a pyrrolidine scaffold can be influenced by various factors, including ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

1-methyl-3-(oxolan-2-ylmethylamino)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h8-9,11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHSGEFOPQKPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2954659.png)

![[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2954671.png)